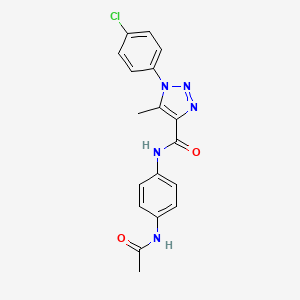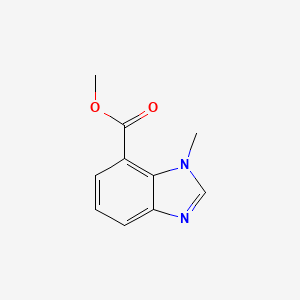![molecular formula C8H13ClO3S B2681573 6-Oxabicyclo[3.2.1]octan-2-ylmethanesulfonyl chloride CAS No. 2137810-94-5](/img/structure/B2681573.png)
6-Oxabicyclo[3.2.1]octan-2-ylmethanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxabicyclo[3.2.1]octan-2-ylmethanesulfonyl chloride is a chemical compound with the molecular formula C8H13ClO3S. It is characterized by a bicyclic structure containing an oxygen atom, making it part of the oxabicyclo family. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxabicyclo[3.2.1]octan-2-ylmethanesulfonyl chloride typically involves the reaction of 6-Oxabicyclo[3.2.1]octan-2-ylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
6-Oxabicyclo[3.2.1]octan-2-ylmethanol+Methanesulfonyl chloride→6-Oxabicyclo[3.2.1]octan-2-ylmethanesulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain the anhydrous conditions required for the reaction and improve the overall yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
6-Oxabicyclo[3.2.1]octan-2-ylmethanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation: The bicyclic structure can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., ethanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, or sulfonate thioesters, depending on the nucleophile used.
Reduction: The major product is the corresponding sulfonamide.
Oxidation: The major products can include ketones, aldehydes, or carboxylic acids, depending on the extent of oxidation.
Aplicaciones Científicas De Investigación
6-Oxabicyclo[3.2.1]octan-2-ylmethanesulfonyl chloride has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 6-Oxabicyclo[3.2.1]octan-2-ylmethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester bonds. The bicyclic structure of the compound provides steric hindrance, which can influence the reactivity and selectivity of the reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Oxabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride
- 6-Oxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride
Comparison
6-Oxabicyclo[3.2.1]octan-2-ylmethanesulfonyl chloride is unique due to the position of the sulfonyl chloride group on the 2-position of the bicyclic structure. This positioning can affect the compound’s reactivity and the types of reactions it undergoes. In comparison, 6-Oxabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride and 6-Oxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride have the sulfonyl chloride group at different positions, which can lead to variations in their chemical behavior and applications.
Propiedades
IUPAC Name |
6-oxabicyclo[3.2.1]octan-2-ylmethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3S/c9-13(10,11)5-6-1-2-8-3-7(6)4-12-8/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLDFNBEAUOVFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CC1OC2)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2681493.png)
![N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide](/img/structure/B2681496.png)

![1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B2681498.png)

![(E)-[(5-bromo-2-methoxyphenyl)methylidene]amino 4-methylbenzoate](/img/structure/B2681501.png)

![1-(2,3-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2681504.png)
![N-{3-chloro-2-[(difluoromethyl)sulfanyl]phenyl}-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2681505.png)
![ethyl 2-(2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate](/img/structure/B2681506.png)
![Ethyl [6-(morpholin-4-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetate](/img/structure/B2681508.png)


